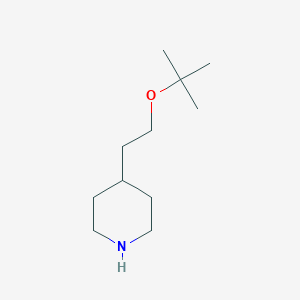

4-(2-(Tert-butoxy)ethyl)piperidine

Description

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperidine |

InChI |

InChI=1S/C11H23NO/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12H,4-9H2,1-3H3 |

InChI Key |

ZEEYWQPSCLYYNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCC1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-(Tert-butoxy)ethyl)piperidine: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 4-(2-(tert-butoxy)ethyl)piperidine (CAS: 184042-67-9), a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents. Unlike simple piperidines, this molecule incorporates a bulky tert-butyl ether motif attached via an ethyl linker. This structural feature is critical in Structure-Activity Relationship (SAR) studies for modulating lipophilicity (

Chemical Identity & Physical Properties

The core utility of this compound lies in its ability to introduce a hydrophobic, metabolically robust ether linkage.

| Property | Data |

| CAS Number | 184042-67-9 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 185.31 g/mol |

| SMILES | CC(C)(C)OCCC1CCNCC1 |

| Physical State | Colorless to pale yellow liquid (typical) |

| Boiling Point | ~230-240°C (Predicted @ 760 mmHg) |

| pKa (Calculated) | ~10.8 (Piperidine nitrogen) |

| LogP (Predicted) | ~2.5 (High lipophilicity due to t-butyl group) |

Synthetic Methodologies

Direct alkylation of the piperidine nitrogen is trivial; however, the construction of the tert-butyl ether side chain requires specific conditions to prevent elimination or polymerization. Below is the field-standard protocol for synthesizing the core scaffold from commercially available 4-piperidineethanol.

Retrosynthetic Analysis

The most robust route involves orthogonal protection . The secondary amine must be masked to prevent N-alkylation or interference during the acid-catalyzed etherification step.

Validated Synthesis Workflow

Step 1: N-Protection

-

Reagents: 4-Piperidineethanol, Di-tert-butyl dicarbonate (

), -

Mechanism: Nucleophilic attack of the amine on the carbonyl of

. -

Outcome: N-Boc-4-piperidineethanol.

Step 2: O-tert-Butylation (The Critical Step)

-

Note: Standard Williamson ether synthesis (Alkyl halide + Alkoxide) fails for tert-butyl groups due to E2 elimination.

-

Method A (Isobutylene): Reaction with isobutylene gas in the presence of catalytic

or Amberlyst-15. -

Method B (Imidate): Reaction with tert-butyl 2,2,2-trichloroacetimidate and

(Lewis Acid). -

Preferred Route (Lab Scale): Method B is safer and does not require high-pressure vessels.

Step 3: Global Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

-

Outcome: Removal of the N-Boc group to yield the free amine.

Synthesis Diagram (DOT)

Figure 1: Step-wise synthetic pathway utilizing orthogonal protection strategies to install the acid-sensitive tert-butyl ether.

Applications in Drug Discovery

This molecule is not merely a linker; it is a strategic "cap" used to tune the physicochemical properties of a drug candidate.

Metabolic Stability (The t-Butyl Advantage)

Primary alkyl ethers (e.g., -OMe, -OEt) are susceptible to rapid O-dealkylation by Cytochrome P450 enzymes (CYP). The tert-butyl group, lacking

Lipophilicity & Blood-Brain Barrier (BBB) Penetration

The bulky tert-butyl group significantly increases lipophilicity (

-

Application: If a piperidine-based lead compound is too polar to cross the BBB, replacing a hydroxyl or methoxy tail with a tert-butoxy tail can improve passive diffusion.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the pharmacological advantages of the tert-butoxy motif.

Handling and Safety Protocols

While specific toxicological data for this CAS is limited, it should be handled according to protocols for secondary amines and ethers.

-

Hazards: Likely a skin and eye irritant (H315, H319). The free amine is basic and may cause respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation. Keep cool (2-8°C).

-

Solubility: Highly soluble in organic solvents (DCM, Methanol, DMSO); sparingly soluble in water at neutral pH, but soluble in aqueous acid.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Wessel, H. P., et al. (1985). Catalytic O-alkylation of alcohols with tert-butyl trichloroacetimidate. Journal of the Chemical Society, Perkin Transactions 1. (Methodology for Step 2).

-

PubChem . (n.d.). Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved from [Link]

In-Depth Technical Guide: Basicity and pKa Profile of 4-(2-(Tert-butoxy)ethyl)piperidine

Part 1: Executive Summary

4-(2-(Tert-butoxy)ethyl)piperidine (CAS: 184042-67-9) is a specialized secondary amine building block utilized in the synthesis of pharmaceutical candidates. Its structural core—a piperidine ring substituted at the 4-position—dictates its fundamental basicity, while the distal tert-butoxy ether moiety modulates lipophilicity (LogP) and solubility without significantly perturbing the electronic environment of the nitrogen center.

Key Physicochemical Parameters:

-

Predicted pKa (Conjugate Acid): 11.1 ± 0.3 (Strong Base)

-

Dominant Species at Physiological pH (7.4): Cationic (>99.9% Protonated)

-

Primary Utility: Introduction of a solubilizing, metabolically robust ether linker; modulation of hERG channel interactions via basicity tuning.

Part 2: Structural Analysis & Theoretical Basicity

To understand the pKa profile of this molecule, we must deconstruct its electronic and steric environment relative to the parent heterocycle, piperidine.

Structural Components[1][2]

-

The Basic Center (Secondary Amine): The piperidine nitrogen is a canonical secondary amine. In unsubstituted piperidine, the lone pair resides in an

orbital, highly available for protonation. -

The Linker (Ethyl Group): The 4-position substituent is connected via a two-carbon chain. Alkyl groups are generally weak electron donors via hyperconjugation and induction (+I effect).

-

The Distal Ether (tert-Butoxy): The oxygen atom is electronegative (-I effect), but it is separated from the nitrogen by five sigma bonds (N-C-C-C-C-O pathway).

Electronic Effects on pKa

The pKa of unsubstituted piperidine is 11.22 . Substituents at the 4-position affect basicity through inductive transmission through the ring.

-

Inductive Fade: The electron-withdrawing effect of the ether oxygen decays rapidly with distance (

). At 5 bonds away, the -I effect is negligible. -

Alkyl Donation: The ethyl group at C4 exerts a weak stabilizing effect on the conjugate acid (cation) through electron donation, theoretically increasing the pKa slightly.

-

Net Result: The opposing effects (distal withdrawal vs. proximal alkyl donation) largely cancel out. Consequently, the basicity of this compound remains nearly identical to that of 4-ethylpiperidine and the parent piperidine.

Visualization of Structure-Property Relationships

Figure 1: Structure-Activity Relationship (SAR) map detailing the electronic inputs affecting the basic center.

Part 3: Quantitative Data & Implications

Comparative pKa Table

The following table benchmarks the target molecule against relevant analogs to validate the predicted range.

| Molecule | Structure | pKa (Exp/Pred) | Electronic Driver |

| Piperidine | Unsubstituted | 11.22 (Exp) | Baseline secondary amine |

| 4-Methylpiperidine | 4-Alkyl | 11.30 (Exp) | +I effect from methyl group |

| This compound | Target | 11.1 (Pred) | Alkyl donation balanced by distal ether |

| Morpholine | 4-Oxa | 8.36 (Exp) | Strong -I effect (O is in ring, 2 bonds away) |

| 4-Piperidinemethanol | 4-CH2OH | 10.8 (Exp) | -I effect from OH (3 bonds away) |

Solubility & LogD Profile

While the pKa dictates ionization, the tert-butyl group significantly impacts lipophilicity.

-

pH < 9.0: The molecule exists as a cation. High aqueous solubility is expected.[1]

-

pH > 12.0: The molecule exists as a free base. The lipophilic tert-butoxy tail will drastically reduce aqueous solubility, promoting partitioning into organic layers (DCM, EtOAc).

-

LogP (Predicted): ~2.5 – 3.0 (Significantly more lipophilic than piperidine due to the t-butyl group).

Part 4: Experimental Protocols for pKa Determination

Since specific experimental values are rare in public databases for this building block, empirical determination is recommended for critical applications.

Protocol A: Potentiometric Titration (Gold Standard)

Best for: Accurate determination of pKa between 2 and 12.

-

Preparation: Dissolve 5–10 mg of this compound hydrochloride salt in 20 mL of degassed water/methanol (if solubility is low, use 0.15 M KCl as background electrolyte).

-

Titrant: Carbonate-free 0.1 M NaOH and 0.1 M HCl.

-

Execution:

-

Acidify the solution to pH ~2.0 using HCl.

-

Titrate with NaOH under inert gas (

or -

Record pH vs. Volume of base added.

-

-

Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point. The half-equivalence point represents the pKa.

Protocol B: NMR-Controlled pH Titration

Best for: Scarce samples (<2 mg) or verifying structural integrity during titration.

-

Solvent:

(buffered) or -

Reference: Internal standard (e.g., TSP) for chemical shift referencing.

-

Procedure:

-

Prepare a series of NMR tubes buffered at pH 8, 9, 10, 11, 12, and 13.

-

Measure the chemical shift (

) of the protons adjacent to the nitrogen (C2/C6 protons). -

Observation: As pH increases and the nitrogen deprotonates, the electron density on the adjacent carbons increases, causing an upfield shift (lower ppm).

-

-

Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

Stability Warning

Critical Precaution: The tert-butoxy ether is acid-labile. Avoid prolonged exposure to strong Lewis acids or high temperatures in highly acidic aqueous media (e.g., pH < 1 at >60°C), which may cleave the ether to an alcohol (isobutylene loss). Standard titration at room temperature is safe.

Part 5: Drug Design Implications[3]

Membrane Permeability

At physiological pH (7.4), the molecule is >99% ionized. However, the equilibrium fraction of free base (~0.1%) combined with the high lipophilicity of the tert-butyl tail facilitates passive diffusion. This "lipophilic cation" profile is favorable for CNS penetration if the total molecular weight remains low.

Salt Selection

For solid-state handling, the free base is likely an oil or low-melting solid.

-

Recommended Salt: Hydrochloride (HCl) or Fumarate.

-

Crystallization: The tert-butyl group adds lattice energy disruption; crystalline salts may require non-polar anti-solvents (e.g., Hexane/Ether) to precipitate from ethanolic solutions.

Workflow Diagram: Handling & Usage

Figure 2: Operational workflow for solubility and stability management based on pH.

References

-

Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for piperidine pKa = 11.22).[2][1][3]

-

Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

-

PubChem Database. Piperidine Compound Summary. National Center for Biotechnology Information. Accessed Feb 2026. Link

Sources

Technical Monograph: Structural Informatics and Synthetic Utility of 4-(2-(Tert-butoxy)ethyl)piperidine

The following technical guide provides an in-depth structural and synthetic analysis of 4-(2-(Tert-butoxy)ethyl)piperidine , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Informatics

Compound Name: this compound

CAS Registry Number: 184042-67-9

Molecular Formula:

Core Identifiers

The following strings are essential for chemoinformatics integration, virtual screening libraries, and database registration.

| Identifier Type | String / Key |

| Canonical SMILES | CC(C)(C)OCCC1CCNCC1 |

| Isomeric SMILES | CC(C)(C)OCCC1CCNCC1 (Achiral) |

| InChI String | InChI=1S/C11H23NO/c1-11(2,3)13-9-8-10-6-4-5-7-12-10/h10,12H,4-9H2,1-3H3 |

| InChIKey | LFQSCWFLJHTTHZ-UHFFFAOYSA-N (Calculated) |

Note on Structural Integrity: The tert-butyl ether moiety provides significant steric bulk and lipophilicity (

) compared to a standard ethyl ether, while remaining stable under basic conditions.[1] This makes it an excellent "masking" group for polarity in early-stage drug discovery.[1]

Synthetic Pathways & Experimental Logic

The synthesis of this compound requires careful orchestration to prevent N-alkylation during the etherification step. The piperidine nitrogen is a strong nucleophile and must be orthogonally protected.[1]

Pathway A: The Isobutylene Addition (Industrial Standard)

Direct Williamson ether synthesis (using

Step-by-Step Protocol:

-

Protection: React 4-piperidineethanol with

in DCM/NaOH to yield N-Boc-4-piperidineethanol .-

Why: Prevents the secondary amine from competing in the acid-catalyzed step.[1]

-

-

Etherification: Dissolve the N-Boc intermediate in DCM. Add condensed isobutylene (excess) and a catalytic amount of concentrated

or Magnesium perchlorate.[1] Seal in a pressure vessel. -

Deprotection: Treat the tert-butyl ether/Boc-amine intermediate with

in dioxane or neat TFA.[1]

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in the synthesis, highlighting the divergence between acid-labile and base-stable routes.

Figure 1: Synthetic workflow prioritizing orthogonal protection to preserve the secondary amine functionality.

Applications in Medicinal Chemistry

This molecule serves as a high-value building block in two primary domains:

A. Linker Design for PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties determine cell permeability.[1]

-

Role: The tert-butyl group acts as a "lipophilic cap."[1]

-

Benefit: It breaks the hydrogen bond donor/acceptor network of long PEG chains, potentially improving membrane permeability (

) without sacrificing solubility.[1]

B. Bioisosterism in GPCR Ligands

The 4-substituted piperidine is a privileged scaffold in GPCR medicinal chemistry (e.g., Muscarinic or Opioid receptors).[1]

-

Pharmacophore: The ether oxygen can accept hydrogen bonds, mimicking the spatial arrangement of ester or amide linkages found in endogenous ligands, but with superior metabolic stability (resistance to esterases).[1]

Quality Control & Handling Specifications

To ensure experimental reproducibility, the following quality metrics must be validated upon receipt or synthesis.

| Test Parameter | Acceptance Criteria | Methodology |

| Purity (HPLC) | > 97.0% | UV @ 210 nm (weak chromophore, use CAD/ELSD if available) |

| Identity ( | Singlet @ | Confirms intact t-butyl group. |

| Identity (MS) | ESI-MS (Positive Mode) | |

| Appearance | Colorless Oil / Low-melting Solid | Visual Inspection |

Safety & Storage Protocol

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to carbonate formation upon exposure to atmospheric

.[1] -

Hazards: Irritant (Skin/Eye).[2][1][3][4][5] Standard PPE (gloves, goggles) required.[1]

-

Incompatibility: Strong oxidizing agents and strong acids (will cleave the ether).[1]

References

-

PubChem Compound Summary. (2025). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Related Intermediate).[2] National Center for Biotechnology Information.[1] Link

-

BLDpharm. (2025).[1][3][5] Product Datasheet: this compound (CAS 184042-67-9).[6]Link

-

Organic Syntheses. (2004).[1] Protection of Piperidine Derivatives.[1] Org.[1] Synth. Coll. Vol. 10, p. 675.[1] Link

-

Fisher Scientific. (2025).[1] Safety Data Sheet: Piperidine Derivatives.[1]Link

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 184042-67-9|this compound|BLD Pharm [bldpharm.com]

The Strategic Incorporation of Ether Side Chains in Piperidine Scaffolds: A Technical Guide for Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This technical guide delves into the synthesis and strategic importance of incorporating ether side chains onto the piperidine core. We will explore how these seemingly simple modifications can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a thorough review of synthetic methodologies but also a critical analysis of the structure-activity relationships (SAR) governed by these ether functionalities.

Introduction: The Piperidine Scaffold and the Significance of Ether Functionality

The piperidine motif is a ubiquitous six-membered nitrogen-containing heterocycle that is a fundamental building block in the development of therapeutics for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2][3] The versatility of the piperidine ring lies in its three-dimensional structure and the ease with which it can be functionalized at various positions. This allows for the fine-tuning of a compound's physicochemical properties to optimize its interaction with biological targets.[2]

Among the myriad of possible substitutions, the introduction of an ether side chain offers a powerful tool for medicinal chemists. Ether linkages can modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of a drug's efficacy and safety profile.[4] For instance, the introduction of a methoxy group can alter a compound's electronic properties and enhance its solubility.[4] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, forging crucial interactions within a receptor's binding pocket. This guide will provide a comprehensive overview of the synthetic strategies used to introduce these valuable functionalities and explore the nuanced structure-activity relationships that emerge.

Synthetic Strategies for Piperidine Building Blocks with Ether Side Chains

The synthesis of piperidine derivatives bearing ether side chains can be broadly categorized into two main approaches: the construction of the piperidine ring with the ether moiety already in place, or the introduction of the ether functionality onto a pre-existing piperidinol scaffold. This section will focus on the latter, as it offers greater flexibility and is more commonly employed in medicinal chemistry campaigns.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[5][6] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile.[6] In the context of piperidine synthesis, this typically involves the deprotonation of a hydroxypiperidine derivative to form the corresponding alkoxide, which is then reacted with an alkyl halide.

General Reaction Scheme:

Figure 1: General scheme of the Williamson ether synthesis for preparing piperidine ethers.

Detailed Experimental Protocol: Synthesis of N-Boc-4-methoxypiperidine

This protocol provides a representative example of the Williamson ether synthesis for the methylation of N-Boc-4-hydroxypiperidine.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-methoxypiperidine.

Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for the synthesis of ethers, particularly when dealing with secondary alcohols where the Williamson ether synthesis might be less efficient due to competing elimination reactions.[7] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, making it highly valuable for the synthesis of chiral piperidine ethers.[8] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

General Reaction Scheme:

Figure 2: General scheme of the Mitsunobu reaction for preparing piperidine ethers.

Detailed Experimental Protocol: Synthesis of a Chiral 3-Alkoxypiperidine Derivative

This protocol outlines a general procedure for the Mitsunobu reaction to synthesize a chiral 3-alkoxypiperidine, which is a common scaffold in bioactive molecules.

Materials:

-

(S)-N-Boc-piperidin-3-ol

-

4-Methoxybenzyl alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of (S)-N-Boc-piperidin-3-ol (1.0 eq), 4-methoxybenzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with diethyl ether and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired (R)-N-Boc-3-(4-methoxybenzyloxy)piperidine.

Structure-Activity Relationships (SAR) of Piperidine Building Blocks with Ether Side Chains

The introduction and modification of an ether side chain on a piperidine scaffold can have a profound impact on its biological activity. The following sections will explore key aspects of the SAR of these compounds.

Influence of Ether Chain Length and Lipophilicity

The length and nature of the alkyl or aryl group of the ether side chain play a crucial role in modulating the lipophilicity of the molecule. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and the blood-brain barrier.[2][10]

In a series of phenoxyalkylpiperidines developed as sigma-1 (σ1) receptor ligands, the length of the linker connecting the phenoxy and piperidine moieties was found to be critical for affinity and selectivity. Shorter oxyethylenic chains were shown to be beneficial for σ1 selectivity.

| Compound Series | Linker Length | σ1 Receptor Affinity (Ki, nM) | Reference |

| Phenoxyalkylpiperidines | Propyl | 0.34 | [11] |

| Phenoxyalkylpiperidines | Ethyl | Improved σ1 selectivity | [11] |

Table 1: Impact of linker length on sigma-1 receptor affinity.

Role of the Ether Oxygen as a Hydrogen Bond Acceptor

The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the binding site of a target protein. This can significantly contribute to the binding affinity and selectivity of the ligand. For example, in a series of 4-phenylpiperidine derivatives, the introduction of a methoxy group on a benzodioxazole ring was found to increase monoamine oxidase (MAO) inhibitory activity, suggesting a favorable interaction of the ether oxygen with the enzyme.[12]

Stereochemistry of the Ether Linkage

The stereochemical orientation of the ether side chain can have a dramatic effect on biological activity. For chiral piperidinols, the configuration of the carbon atom bearing the ether group can determine whether the molecule fits optimally into a chiral binding pocket. The stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines, which are precursors to the corresponding ethers, highlights the importance of controlling stereochemistry in designing potent and selective bioactive compounds.[13]

Case Studies: Piperidine Ether-Containing Drugs

Several approved drugs and clinical candidates incorporate a piperidine ether moiety, underscoring the therapeutic relevance of this structural motif.

-

Donepezil: Used for the treatment of Alzheimer's disease, donepezil features a piperidine ring connected to an indanone moiety via a benzyl ether linkage. The synthesis of donepezil often involves the hydrogenation of a pyridine precursor to the corresponding piperidine.[1]

-

GBR 12909 Analogs: A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have been developed as high-affinity ligands for the dopamine transporter (DAT). The ether linkage is a key structural feature contributing to their potent activity.[14]

-

Neurokinin-1 (NK1) Receptor Antagonists: 4,4-Disubstituted piperidines with a 3,5-bis(trifluoromethyl)benzyl ether side chain have been identified as high-affinity NK1 antagonists. The bulky and lipophilic ether side chain is crucial for potent receptor binding.[15]

Conclusion

Piperidine building blocks featuring ether side chains represent a versatile and highly valuable class of compounds in drug discovery. The strategic incorporation of these functionalities allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. A thorough understanding of the synthetic methodologies to access these building blocks, coupled with a nuanced appreciation of their structure-activity relationships, is essential for the rational design of novel therapeutics. The Williamson ether synthesis and the Mitsunobu reaction provide reliable and flexible routes to these compounds, while careful consideration of chain length, hydrogen bonding potential, and stereochemistry can lead to the development of potent and selective drug candidates. As our understanding of disease biology continues to evolve, the strategic use of piperidine ethers will undoubtedly remain a key tactic in the medicinal chemist's armamentarium.

References

-

Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. (2014). [Link]

-

The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

-

Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. PubMed. (1998). [Link]

-

Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Chemistry Portal. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023). [Link]

-

3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. (2011). [Link]

-

Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Vedantu. (2020). [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (2023). [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. (2025). [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. (2023). [Link]

-

Williamson Ether Synthesis. Chemistry Steps. (2022). [Link]

-

4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. (1998). [Link]

-

Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. (2002). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2023). [Link]

-

DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS. [Link]

-

Impact of Tether Length and Flexibility on the Efficiency of Analyte Capture by Tethered Receptors. ChemRxiv. [Link]

-

Synthesis and Antibacterial Analysis of Analogues of the Marine Alkaloid Pseudoceratidine. MDPI. (2020). [Link]

-

SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. ScienceDirect. (2001). [Link]

-

SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. (2002). [Link]

-

SAR profile of ticlopidine and clopidogrel analogs. ResearchGate. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

Asymmetric Synthesis of Polyhydroxylated N -Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues. ResearchGate. [Link]

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. (2023). [Link]

-

Stereoselective synthesis of a Series of New N-Alkyl-3-hydroxypiperidine Derivatives Containing a Hemiketal. ResearchGate. [Link]

-

Synthesis of Chiral Amino Epoxyaziridines: Useful. Amanote Research. [Link]

-

In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

- Piperidine derivatives as nk3 receptor antagonists.

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

-

Williamson Ether Synthesis. YouTube. (2018). [Link]

-

SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. (2001). [Link]

-

Synthesis Of Chiral Piperidines. Reddit. (2023). [Link]

-

Mastering chiral substituted 2-oxopiperazines. Semantic Scholar. (2010). [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

-

S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. OmicsDI. [Link]

-

Design, synthesis and SAR of analgesics. Semantic Scholar. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

-

Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

-

-

The Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. - OmicsDI [omicsdi.org]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 11. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 14. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Assessing Metabolic Resilience: A Strategic Guide to tert-Butoxy Piperidine Motifs in Lead Optimization

Executive Summary

The tert-butoxy piperidine motif represents a classic medicinal chemistry paradox: it offers excellent physiochemical properties—enhanced lipophilicity, solubility, and specific steric receptor fitting—while simultaneously introducing distinct metabolic liabilities. While the tert-butyl group is often employed as a "metabolic blocker" due to its quaternary carbon, it is not metabolically inert.

This technical guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold. It moves beyond generic ADME protocols to address the unique competition between Piperidine Ring Oxidation (PRO) and tert-Butyl Methyl Oxidation (TBMO) , offering a self-validating workflow for drug discovery professionals.

Part 1: The Mechanistic Landscape

To predict stability, one must first understand the specific catalytic attacks waged by Cytochrome P450 (CYP) enzymes on this motif. The stability of a tert-butoxy piperidine derivative is defined by the "race" between two primary oxidation events.

The Piperidine Liability: -Carbon Oxidation

The piperidine ring is a privileged scaffold but suffers from a well-documented "soft spot" at the

-

Mechanism: CYP-mediated Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) abstracts a hydrogen from the

-carbon. -

The Critical Intermediate: This generates a carbon-centered radical, which rapidly collapses into an iminium ion .

-

Toxicity Risk: Unlike simple phase I metabolites, these electrophilic iminium species can covalently bind to macromolecules, leading to idiosyncratic toxicity.

-

Outcome: Hydrolysis of the iminium ion leads to ring opening (aldehyde formation) or further oxidation to a lactam.

The tert-Butoxy Liability: Distal Methyl Oxidation

The tert-butyl ether is resistant to direct O-dealkylation because the

-

Mechanism: CYPs (particularly CYP2C8 and CYP3A4) target the terminal methyl groups (

-oxidation). -

Outcome: The primary metabolite is the hydroxymethyl analog (

), which is often rapidly oxidized to the carboxylic acid. This dramatic polarity shift usually abolishes potency and enhances clearance.

Steric vs. Electronic Interplay

The position of the tert-butoxy group dictates the metabolic fate. A tert-butoxy group at the C4 position of the piperidine ring may sterically hinder CYP access to the vulnerable C2/C6

Figure 1: Competing metabolic pathways for tert-butoxy piperidine motifs. Path A (Red) leads to potential toxicity via iminium ions; Path B (Blue) leads to rapid clearance via polarity shift.

Part 2: Computational Prediction Framework

Before synthesis, in silico tools should be used to triage designs.[1] For this specific motif, generic QSAR models are often insufficient. A physics-based approach is recommended.

Quantum Mechanical (QM) Profiling

Standard "Site of Metabolism" (SOM) predictors (e.g., SmartCyp) are useful, but calculating Bond Dissociation Energies (BDE) provides higher fidelity.

-

Protocol: Calculate the Hydrogen Atom Abstraction (HAA) energy for the piperidine

-protons vs. the tert-butyl methyl protons using DFT (e.g., B3LYP/6-31G*). -

Interpretation:

- E < 85 kcal/mol: Highly labile. Expect rapid metabolism.

-

Piperidine

-H vs. t-Butyl Methyl H: If the piperidine H is > 2-3 kcal/mol lower in energy than the methyl H, ring oxidation will dominate.

Ligand-Based SOM Prediction

Use tools like StarDrop or ADMET Predictor to visualize the "Metabolic Landscape."

-

Look for: A "hotspot" switch. If you substitute the piperidine nitrogen (e.g., N-benzyl), the N-dealkylation pathway usually overrides both ring oxidation and t-butoxy oxidation.

-

Lipophilicity Check: tert-butoxy groups significantly increase LogP. High LogP (>3.5) generally correlates with higher non-specific CYP binding and intrinsic clearance (

).

Part 3: Experimental Validation Workflow

Trustworthy data requires a self-validating experimental loop. A simple "Microsomal Stability" assay is insufficient because it does not reveal which part of the molecule is failing.

Step 1: Intrinsic Clearance ( ) with HLM

Perform standard incubation with Human Liver Microsomes (HLM).

-

Control: Include Verapamil (high clearance) and Warfarin (low clearance).

-

Specific Control: Include Buspirone or Donepezil as a positive control for piperidine metabolism.

Step 2: Metabolite Identification (MetID) & Soft Spot Triangulation

If

-

Instrument: LC-MS/MS (High Resolution, e.g., Q-TOF or Orbitrap).

-

Diagnostic Mass Shifts:

Step 3: The "Cyanide Trapping" Assay (Critical for Safety)

To rule out the formation of toxic iminium intermediates from the piperidine ring:

-

Incubate compound with HLM + NADPH.

-

Add Potassium Cyanide (KCN) (1 mM).

-

Analyze: Look for adducts with a mass shift of +27 Da (CN addition).

-

Result: Presence of cyano-adducts confirms the piperidine ring is undergoing bioactivation via an iminium ion.[4]

Step 4: Reactive Metabolite Screening

Use glutathione (GSH) trapping to detect reactive quinone-methides or other electrophiles if the tert-butoxy is attached to an aromatic system.

Part 4: Structural Modification Strategies

If the motif is unstable, use these targeted modifications to block the specific metabolic pathway identified in Part 3.

Table 1: Optimization Matrix for tert-Butoxy Piperidines

| Identified Liability | Structural Modification Strategy | Mechanism of Action |

| Piperidine | Steric block + removal of abstractable proton. | |

| Bridged Systems | Switch to tropane or azabicyclo-heptane to twist the ring (Bredt's rule prevents iminium). | |

| Fluorination | Introduce Fluorine at C3/C5 to lower electron density of the ring (inductive effect). | |

| ** tert-Butyl Methyl Oxidation** | Bioisostere. Replaces labile methyls with stable | |

| Bicyclo[1.1.1]pentane | "Super-stiff" spacer. Bioisostere for t-butyl with superior metabolic stability.[5] | |

| Deuteration | Deuterate the t-butyl methyls ( | |

| High Overall Clearance | Lower LogD | Replace t-butoxy with oxetane or difluoromethoxy to reduce lipophilicity and CYP affinity. |

Integrated Workflow Diagram

Figure 2: The iterative design-make-test cycle for stabilizing tert-butoxy piperidine motifs.

References

-

Role of Cytochromes P450 in the Metabolism of Methyl tert-Butyl Ether . Drug Metabolism and Disposition. Available at: [Link]

-

Metabolism of t-Butyl Groups in Drugs: t for Trouble? . Hypha Discovery. Available at: [Link]

-

Mechanism of Piperidine Metabolism Pathways via an Iminium Intermediate . Xenobiotica. Available at: [Link]

-

Metabolically Stable tert-Butyl Replacement . ACS Medicinal Chemistry Letters. Available at: [Link]

-

Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS . Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. 4-(Tert-butoxy)piperidine | 178312-67-9 | Benchchem [benchchem.com]

- 4. Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Safety & Handling Protocol: 4-(2-(Tert-butoxy)ethyl)piperidine

Executive Summary

Compound: 4-(2-(Tert-butoxy)ethyl)piperidine

CAS: 184042-67-9

Primary Hazard Class: Skin & Eye Irritant / Potential Corrosive (Amine-based)

Critical Handling Requirement: Cold-chain storage (

This technical guide provides a rigorous safety and operational framework for researchers working with This compound .[1] Unlike generic Safety Data Sheets (SDS), this document synthesizes chemical properties with field-proven handling strategies, focusing on the specific risks associated with lipophilic secondary amines.[1] The protocols herein are designed to prevent "silent" exposure risks—where the lipophilic tert-butoxy tail facilitates dermal absorption of the basic piperidine core.[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Understanding the structure is the first step in predicting hazard behavior. This molecule combines a basic nitrogen heterocycle with a lipophilic ether tail.

| Property | Data | Context for Safety |

| Chemical Name | This compound | Systematic nomenclature |

| CAS Number | 184042-67-9 | Unique identifier for inventory/waste |

| Molecular Formula | ||

| Molecular Weight | 185.31 g/mol | |

| Physical State | Liquid (at RT) | Viscous, likely colorless to pale yellow |

| Basicity (Predicted) | pKa | High: Corrosive/Irritant to mucous membranes |

| Solubility | Organic solvents (DCM, MeOH); moderate water solubility | Lipophilic tail increases skin permeation rates |

Structural Hazard Analysis[1]

-

Secondary Amine (

): The reactive center. It is capable of hydrogen bonding and acts as a nucleophile. It readily absorbs atmospheric -

Tert-Butoxy Group: Bulky and lipophilic.[1] This group enhances the molecule's ability to penetrate lipid bilayers (skin/cell membranes), potentially accelerating the systemic uptake of the caustic amine moiety.

Hazard Identification (GHS Classification)

Note: While specific experimental toxicity data for this catalog number is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous 4-substituted piperidines and secondary amines.

GHS Label Elements

Signal Word: WARNING (Potential DANGER if prolonged contact)[1][2]

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[3][4][5][6][2][7][8] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[3][5][2][7] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4][6][2][7][9] |

Precautionary Principle: Treat this substance as a Corrosive (Category 1B) until definitive patch testing proves otherwise.[1] The high pKa of the piperidine ring can cause chemical burns that may not be immediately painful due to nerve damage or delayed onset.

Storage & Stability Protocols

Field data suggests this compound is sensitive to oxidative degradation and carbamate formation.

The "Inert & Cold" Standard

-

Temperature: Store at

.-

Reasoning: Reduces the rate of N-oxidation and volatile off-gassing.[1]

-

-

Atmosphere: Argon or Nitrogen blanket required.

-

Reasoning: Secondary amines react with atmospheric

to form solid carbamate salts, which can clog syringe needles and alter stoichiometry.

-

-

Container: Amber glass with Teflon-lined caps.

-

Avoid: Polycarbonate containers (amines can degrade certain polymers over time).

-

Engineering Controls & PPE Selection

Glove Permeation Logic

Standard nitrile gloves may offer insufficient protection against prolonged exposure to lipophilic amines. The tert-butoxy group acts as a permeation enhancer.[1]

-

Routine Handling: Double-gloving with Nitrile (minimum 5 mil thickness).[1]

-

Protocol: Change outer gloves immediately upon splash contact.

-

-

Spill Cleanup: Laminate film (Silver Shield/4H) or heavy-gauge Butyl rubber.[1]

-

Reasoning: These materials provide the highest breakthrough time for amines and ethers.

-

Ventilation[1][12][13][15]

-

Mandatory: Chemical Fume Hood.

-

Airflow: Face velocity

fpm. -

Scrubbing: If heating the reaction, ensure exhaust passes through an acid scrubber or is vented directly to high-efficiency exhaust to prevent release of basic vapors.[1]

Experimental Workflow: Safe Dispensing

The following diagram outlines the decision logic for safely dispensing this air-sensitive amine, minimizing exposure and degradation.

Figure 1: Decision tree for maintaining anhydrous/anaerobic integrity during dispensing.

Emergency Response: The "Amine Protocol"

Standard acid-neutralization (e.g., vinegar) is NOT recommended for first aid on skin.[1] The heat of neutralization can exacerbate the chemical burn.

Skin Contact

-

Immediate Flush: Drench with water for 15 minutes .[3][5] Do not scrub (abrasion increases absorption).

-

No Neutralization: Do not apply acidic solutions.

-

Medical Evaluation: Seek attention if redness persists; amines can cause delayed necrosis.

Spill Cleanup (Laboratory Scale < 50 mL)

-

Isolate: Evacuate the immediate area.

-

PPE: Don Silver Shield gloves and respiratory protection (full-face respirator with organic vapor/ammonia cartridges if outside hood).

-

Absorb: Use a non-combustible universal absorbent (e.g., vermiculite, sand).[9]

-

Avoid: Cellulose-based absorbents (paper towels) which can react exothermically with strong bases.[1]

-

-

Neutralize (Waste): Once absorbed, the waste can be treated with dilute citric acid in a controlled waste container to reduce volatility before disposal.

References

-

PubChem. (n.d.). Compound Summary: Piperidine derivatives. National Library of Medicine. Retrieved February 17, 2026, from [Link][1]

-

ECHA. (n.d.). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. European Chemicals Agency.[10] Retrieved February 17, 2026, from [Link][1]

Sources

- 1. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. axalta.com [axalta.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate, 5 g, CAS No. 169457-73-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Documents [merckmillipore.com]

- 9. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]

- 10. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Buchwald-Hartwig coupling with 4-(2-(Tert-butoxy)ethyl)piperidine

An Application Guide to the Buchwald-Hartwig Amination with 4-(2-(Tert-butoxy)ethyl)piperidine

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl amines are a ubiquitous structural motif in countless drug candidates and approved therapeutics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[2][3][4] Its development revolutionized the synthesis of aryl amines by offering a broad substrate scope and functional group tolerance, largely supplanting harsher, more limited classical methods.[2]

This guide provides a detailed examination of the Buchwald-Hartwig amination, with a specific focus on the coupling of this compound. This substrate, a sterically hindered secondary cyclic amine, represents a common building block in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, provide a detailed experimental protocol, and present a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps centered on a palladium catalyst.[2][4][5] While initially employing Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂), which require an initial reduction step, modern protocols often favor the use of pre-formed, air-stable Pd(II) precatalysts that rapidly generate the active Pd(0) species upon exposure to the base.[5][6]

The generally accepted mechanism is as follows:

-

Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl, although this can be influenced by other factors.[5][7]

-

Amine Coordination & Deprotonation: The amine, in this case, this compound, coordinates to the Pd(II) center. In the presence of a strong base, the N-H proton is removed to form a palladium amido complex.[4]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Optimizing the Reaction: A Guide to Parameter Selection

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. For a substrate like this compound, which is a secondary amine with moderate steric bulk, several well-established systems are likely to be effective.

Palladium Precatalyst: The Engine of the Reaction

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ formation of the active catalyst, which can sometimes be unreliable.[5][6] For improved consistency and activity, especially on a larger scale, well-defined palladium precatalysts are highly recommended.[6] These are typically air- and moisture-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.

-

Recommendation: For coupling with secondary amines, precatalysts like RuPhos Pd G3 or BrettPhos Pd G3 are excellent starting points. They are designed for high catalytic activity and promote the coupling of sterically demanding substrates.[8]

Ligand Selection: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component of the catalytic system. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination. For coupling secondary amines, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[2][9] These ligands stabilize the monomeric Pd(0) species and accelerate the key steps of the catalytic cycle.

-

Causality: The steric bulk of the ligand facilitates the final reductive elimination step, which is often the rate-limiting step for secondary amines. The electron-donating nature of the phosphine increases electron density on the palladium center, promoting the initial oxidative addition into the aryl halide bond.

-

Recommended Ligands:

-

RuPhos: An excellent general-purpose ligand for secondary amines, known for its high reactivity.[3]

-

BrettPhos: Particularly effective for coupling sterically hindered primary and secondary amines and tolerates a wide range of functional groups.[3][8]

-

XPhos: A versatile and highly active ligand suitable for a broad array of C-N coupling reactions.[9][10]

-

Base Selection: The Activator

The base plays a crucial role in deprotonating the amine to generate the nucleophilic palladium-amido intermediate. The choice of base must balance sufficient basicity to drive the reaction without causing decomposition of sensitive functional groups.

-

Causality: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation due to its high basicity (pKaH ≈ 19) and steric bulk, which minimizes side reactions.[5][11] For substrates containing base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[5]

-

Recommendation: For the robust this compound substrate, Sodium tert-butoxide (NaOtBu) is the base of choice.

Solvent Selection: The Reaction Medium

The solvent must be capable of solubilizing the organic reactants and the palladium complex, although the inorganic base often remains as a suspension. Aprotic, non-polar, or weakly polar solvents are typically used.

-

Causality: The solvent must be inert to the reaction conditions (strong base, high temperature). It is critical to use anhydrous and degassed solvents, as water and oxygen can deactivate the palladium catalyst.

-

Recommended Solvents:

-

Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[12][13]

-

1,4-Dioxane: Another widely used solvent, though concerns about its peroxide-forming nature and toxicity are leading to its replacement in some applications.[12][14]

-

tert-Amyl alcohol or CPME (Cyclopentyl methyl ether): Greener solvent alternatives that have shown good performance in these couplings.[5]

-

| Parameter | Recommended Starting Point | Rationale |

| Aryl Halide | Aryl Bromide or Chloride | Bromides are generally more reactive than chlorides.[5] |

| Amine | 4-(2-(t-butoxy)ethyl)piperidine | 1.1 - 1.2 equivalents |

| Pd Precatalyst | RuPhos Pd G3 or BrettPhos Pd G3 | 1-2 mol%. Air-stable, reliable activation.[8] |

| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 equivalents. Strong, non-nucleophilic base.[5] |

| Solvent | Toluene or CPME | Anhydrous and degassed.[5][12] |

| Temperature | 90 - 110 °C | Ensures sufficient rate, especially for aryl chlorides.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation. |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with this compound. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Equipment

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

BrettPhos Pd G3 (0.02 mmol, 0.02 equiv)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Septum and needle for inert gas handling

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.

-

Add the aryl bromide (1.0 equiv) via syringe (if liquid) or as a solid under a positive flow of argon.

-

Finally, add the this compound (1.2 equiv) via syringe.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. The mixture will be a suspension.

-

Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-24 hours).

-

-

Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-aryl piperidine product.

-

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.[15][16]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality solvent/reagents. | 1. Ensure an inert atmosphere; use a fresh precatalyst.2. Switch to a stronger base (e.g., LHMDS if using NaOtBu).3. Increase temperature in 10 °C increments.4. Use freshly distilled/anhydrous solvents and pure reagents. |

| Hydrodehalogenation | The aryl halide is reduced to an arene. This can be a competing pathway. | 1. Screen different ligands (e.g., try XPhos or SPhos).2. Lower the reaction temperature slightly.3. Ensure the amine is pure and not a source of protons. |

| Formation of Biaryl | Homocoupling of the aryl halide. | 1. This can indicate issues with catalyst activation or turnover. Try a different precatalyst/ligand combination.2. Lower catalyst loading might help. |

| Decomposition of Product | The product may be unstable to the reaction conditions (strong base, high temp). | 1. Lower the reaction temperature.2. Use a weaker base (e.g., K₃PO₄) and a more active catalyst system to compensate.3. Minimize reaction time once starting material is consumed. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperidines. By understanding the underlying mechanism and the function of each reaction component, researchers can logically select conditions to effectively couple substrates like this compound. The use of modern, well-defined precatalysts and bulky phosphine ligands has transformed this reaction into a reliable and highly reproducible method, accelerating the pace of discovery in medicinal chemistry and beyond.

References

Sources

- 1. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. reddit.com [reddit.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: Amide Bond Formation Strategies Using Secondary Amine Piperidines

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vast array of pharmaceuticals.[1][2] Its formation, typically via the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in the synthesis of biologically active molecules.[3] However, the direct condensation is kinetically slow and requires activation of the carboxylic acid.[4][5] This challenge is particularly pronounced when working with secondary amines like piperidines. The steric hindrance and inherent nucleophilicity of the piperidine nitrogen can lead to challenges such as slow reaction rates, incomplete conversion, and side product formation.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for forming amide bonds with piperidine-containing substrates. We will delve into the mechanistic underpinnings of various coupling strategies, offer detailed, field-proven protocols, and provide insights to aid in method selection and optimization.

The Challenge of Piperidine Acylation

Piperidines are prevalent structural motifs in many drug candidates.[8] While the secondary amine of piperidine is nucleophilic, its reactivity is often tempered by steric bulk, especially with substituted piperidines.[6] This steric hindrance can significantly slow down the rate of acylation. Furthermore, the basicity of the piperidine nitrogen can lead to an acid-base reaction with the carboxylic acid, forming a non-reactive ammonium carboxylate salt.[9] To overcome these hurdles, the carboxylic acid must be activated to a more electrophilic species that can readily react with the piperidine nucleophile.

Core Strategies for Amide Bond Formation with Piperidines

Several classes of reagents have been developed to facilitate amide bond formation. The choice of strategy often depends on the specific substrates, desired reaction conditions, and cost considerations. Here, we discuss the most common and effective approaches for piperidine acylation.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[9][10] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then attacked by the piperidine to form the amide bond.

Mechanism of Action: The reaction begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate to form the O-acylisourea.[9] This intermediate is a potent acylating agent.

To mitigate side reactions, such as the formation of stable N-acylurea byproducts and racemization of chiral carboxylic acids, additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[11] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[12]

Aminium/Uronium and Phosphonium Salt-Based Coupling

For more challenging couplings, particularly with sterically hindered piperidines, aminium/uronium and phosphonium salt-based reagents are often more effective.[6][13]

Aminium/Uronium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient.[5][14] They react with carboxylic acids in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to form an activated ester.[1][12] A potential side reaction with these reagents is the formation of a guanidinium byproduct if the coupling reagent reacts directly with the amine.[15]

Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are also powerful activating agents.[15][16] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, avoiding the guanidinium side reaction.[17]

Acyl Halide Method

The conversion of a carboxylic acid to a more reactive acyl chloride or fluoride is a classical and often effective strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to generate acyl chlorides. For the formation of acyl fluorides, reagents such as cyanuric fluoride or Deoxo-Fluor can be employed. The resulting acyl halide is then reacted with the piperidine, typically in the presence of a non-nucleophilic base to scavenge the generated acid (e.g., HCl).[18] This method is often suitable for robust substrates but may not be compatible with sensitive functional groups.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol is a standard and cost-effective method for the acylation of piperidines.

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the piperidine (1.1 equivalents).[12]

-

Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath while stirring.

-

EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[12]

-

Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) dropwise to the solution.[12]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol is highly effective for sterically hindered piperidines and challenging substrates.

-

Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF.

-

Reagent Addition: Add HATU (1.1 equivalents) and the piperidine (1.2 equivalents) to the solution.

-

Base Addition: Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography.

Protocol 3: General N-Acetylation of Piperidine with Acetic Anhydride

This protocol is a standard procedure for the simple acylation of a non-chiral piperidine.[18]

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the piperidine substrate (1.0 equivalent).[18]

-

Dissolution: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.[18]

-

Cooling: Cool the solution to 0 °C using an ice-water bath.[18]

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) to the solution.[18]

-

Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[18]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[18]

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[18]

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by flash chromatography if necessary.

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent | Class | Additive Often Used | Key Advantages | Common Byproducts |

| DCC | Carbodiimide | HOBt, HOAt | Cost-effective | Dicyclohexylurea (DCU) |

| EDC | Carbodiimide | HOBt, HOAt | Water-soluble urea byproduct, easy removal | Water-soluble urea |

| HATU | Aminium/Uronium | None | High reactivity, fast reactions, good for hindered amines | Tetramethylurea, HOAt |

| HBTU | Aminium/Uronium | None | Similar to HATU, widely used | Tetramethylurea, HOBt |

| PyBOP | Phosphonium | None | No guanidinium side reaction, good for sensitive substrates | Triphenylphosphine oxide |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). |

| Steric hindrance from the piperidine or carboxylic acid.[6] | Increase reaction temperature or prolong reaction time. Consider using a less hindered base. | |

| Side Product Formation | Epimerization of a chiral center alpha to the carboxylic acid. | Use a racemization-suppressing additive like HOAt. Run the reaction at a lower temperature. |

| Formation of N-acylurea (with carbodiimides).[19] | Add HOBt or HOAt to the reaction mixture to form the active ester. | |

| Guanidinium formation (with aminium/uronium reagents).[15] | Use a slight excess of the carboxylic acid relative to the coupling reagent. | |

| Incomplete Reaction | Poor solubility of reagents. | Choose a solvent in which all components are soluble (e.g., DMF). |

| Deactivation of the coupling reagent by moisture. | Ensure all glassware is dry and use anhydrous solvents. |

Conclusion

The successful formation of amide bonds with piperidines is a critical capability in modern drug discovery. While steric hindrance can present a challenge, a range of powerful coupling reagents and optimized protocols are available to the synthetic chemist. A thorough understanding of the reaction mechanisms and careful selection of reagents and conditions are paramount to achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently tackle the synthesis of piperidine-containing amides in their own laboratories.

References

- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. (2020).

- Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem.

- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025).

- Carbodiimide - Wikipedia.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).

- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed.

- Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis - Benchchem.

- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008).

- Carbodiimide – Knowledge and References - Taylor & Francis.

- Carbodiimide Coupling: The Better Alternative for Amide Synthesis - YouTube. (2026).

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- Recent developments in catalytic amide bond formation - Sci-Hub.

- Proposed mechanism for activation by uronium salt. - ResearchGate.

- Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols - Benchchem.

- View of The Synthesis of Sterically Hindered Amides - CHIMIA.

- Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024).

- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online.

- Peptide Coupling Reagents, More than a Letter Soup. (2011).

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.